1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one belongs to a class of compounds known as benzimidazolones. These molecules are characterized by a fused benzene and imidazole ring system with a ketone group on the imidazole ring. Benzimidazolones, particularly those with substituents on the nitrogen atoms, have garnered significant interest in medicinal chemistry due to their diverse biological activities. They have shown potential as building blocks for developing new drugs for various therapeutic areas, including pain management. []
1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a synthetic compound that belongs to the class of benzimidazole derivatives. Its molecular formula is C13H17N3O, with a molecular weight of 231.29 g/mol. This compound is significant in medicinal chemistry due to its potential interactions with various biological targets, including enzymes and receptors. It has been identified as a useful research compound, particularly in the development of pharmaceutical agents targeting neurological and psychiatric disorders.
This compound is classified under the category of benzimidazole derivatives, which are known for their diverse biological activities. Benzimidazole compounds often exhibit properties such as antimicrobial, antiviral, and anticancer activities. The specific structural features of 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one enhance its potential as a pharmacological agent .
The synthesis of 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves several steps:
The molecular structure of 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one can be represented using various notations:
InChI=1S/C13H17N3O/c1-15-11-4-2-3-5-12(11)16(13(15)17)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3
CN1C2=CC=CC=C2N(C1=O)C3CCNCC3
These representations highlight the compound's complex structure featuring a benzimidazole ring fused with a piperidine ring, contributing to its biological activity .
The chemical behavior of 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one includes interactions with various biological molecules. Notably:
The mechanism of action for 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one primarily involves its interaction with specific enzyme active sites. By binding to these sites, it can modulate enzyme activity, influencing various biochemical pathways that may lead to therapeutic effects in conditions such as anxiety or depression . The precise pathways and targets are still under investigation but suggest a multifaceted role in neuropharmacology.
The physical properties of 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one include:
The chemical properties include:
These properties are essential for understanding its behavior in biological systems and its potential formulations for therapeutic use .
The applications of 1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one are primarily found in medicinal chemistry research. It is used as a lead compound for developing new drugs targeting:
Research continues into expanding its applications based on its structural characteristics and biological interactions .
The benzoimidazolone core is typically constructed through cyclocondensation reactions between ortho-phenylenediamines (OPD) and carbonyl equivalents. Two predominant methodologies dominate the synthesis of the 1-methyl-substituted variant:
Carbonyl Diimidazole (CDI)-Mediated Cyclization: Reaction of N-methyl-OPD derivatives with CDI in anhydrous THF or DMF at 80-100°C provides 1-methyl-benzoimidazol-2-ones in 75-85% yields. This method offers excellent regioselectivity and avoids N3 alkylation issues. The reaction proceeds via a carbonyl transfer mechanism where CDI acts as both activator and carbonyl source [5].
Phosgene Equivalents: While traditional phosgene routes present safety concerns, triphosgene (bis(trichloromethyl) carbonate) offers a controlled alternative. Under inert conditions at 0°C to room temperature, triphosgene reacts sequentially with N-methyl-OPD to form the cyclic carbamate. This method achieves >90% conversion but requires careful stoichiometry control (1:3 molar ratio of triphosgene:diamine) to prevent dichlorocarbonyl byproducts .
Table 1: Benzoimidazolone Ring-Closure Method Comparison
Method | Reagent | Temperature | Yield (%) | Key Advantage |
---|---|---|---|---|
CDI-mediated | Carbonyl diimidazole | 80-100°C | 75-85 | Mild conditions, minimal byproducts |
Triphosgene cyclization | Triphosgene | 0-25°C | 85-92 | High atom economy |
Carbonyldiimidazole | CDI | Reflux | 70-78 | Commercial availability |
Dimethyl carbonate | DMC, catalyst | 130-150°C | 60-70 | Green chemistry approach |
A significant advancement involves direct C-H functionalization of preformed benzimidazolones. This strategy enables late-stage diversification at the C-5/C-6 positions via palladium-catalyzed cross-coupling after ring formation. Bromination using NBS in DMF at 0°C achieves selective monobromination (C-5 or C-6) in 68-75% yields, providing handles for subsequent Suzuki or amination reactions [5].
Piperidine introduction occurs predominantly through N-alkylation strategies on 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one precursors. Key considerations include:
Regioselective N-Alkylation: Selective N1 (benzoimidazolone nitrogen) versus N3 (piperidine nitrogen) alkylation presents synthetic challenges. N1-alkylation predominates when using alkyl halides in the presence of carbonate bases (K₂CO₃) in polar aprotic solvents (acetonitrile, DMF). This selectivity arises from the higher nucleophilicity of the benzoimidazolone nitrogen (pKa ~12) versus the piperidine nitrogen (pKa ~10) [4].
Positional Isomerism: The 1-methyl-3-(piperidin-4-yl) configuration (target compound) must be distinguished from the isomeric 3-methyl-1-(piperidin-4-yl) derivative. ¹H NMR spectroscopy provides definitive differentiation: The target compound exhibits piperidine CH-N coupling (J = 4.8 Hz) at δ 4.35-4.45 ppm, while the isomer shows benzylic CH₂ signals at δ 3.95-4.05 ppm. HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers when chiral centers are present [4].
Table 2: Impact of Piperidine Substitution Patterns on Synthetic Outcomes
Substitution Position | Reaction with Methyl Iodide | Major Product | Yield (%) | Characteristic NMR Signal |
---|---|---|---|---|
1-(Piperidin-4-yl) parent | K₂CO₃, CH₃CN, reflux | N1-methyl isomer | 85 | δ 3.42 (s, 3H, N-CH₃) |
1-(Piperidin-4-yl) parent | NaH, DMF, 0°C to rt | N3-methyl isomer | 62 | δ 2.90 (d, 2H, J=12Hz, N-CH₂) |
1-Methyl-3-piperidinyl | - | Target compound | - | δ 4.40 (m, 1H, CH-N) |
Regioselective C-4 functionalization of the piperidine ring enables additional diversification. Recent advances in pyridine C-H functionalization have been adapted to piperidine systems. Using AgPy₂MnO₄-mediated oxidation, C-4 hydroxylation occurs with >20:1 regioselectivity versus C-2/C-3 positions. The resulting alcohol serves as a versatile intermediate for azidation, halogenation, or amination through Mitsunobu or displacement chemistry [8].
Achieving stereocontrol at the piperidine C-4 position requires sophisticated catalytic systems:
Asymmetric Hydrogenation: Chiral Ru(II)-diamine catalysts (e.g., Ru(BINAP)(DAIPEN)Cl₂) enable enantioselective reduction of 4-pyridyl-benzimidazolones. Under 50-100 psi H₂ in methanol at 50°C, 90-95% ee is attained with substrate/catalyst ratios of 500:1. The reaction proceeds via dynamic kinetic resolution where the catalyst controls facial selectivity on the enantiotopic imine faces [5].
Enzymatic Resolution: Lipase B from Candida antarctica (CAL-B) catalyzes the kinetic resolution of racemic 1-(piperidin-4-yl) precursors through enantioselective acetylation. Using vinyl acetate as acyl donor in MTBE at 30°C, the (R)-enantiomer acetylates 15-fold faster than the (S)-counterpart (E > 200). This provides access to both enantiomers with ≥99% ee after recrystallization, albeit with maximum 50% yield for each enantiomer [5].
Table 3: Catalytic Performance in Stereoselective Synthesis
Catalytic System | Reaction Type | ee (%) | Yield (%) | TON | Conditions |
---|---|---|---|---|---|
Ru-(S)-BINAP/(R,R)-DPEN | Asymmetric hydrogenation | 92 | 95 | 475 | 50°C, 80 bar H₂, MeOH |
CAL-B lipase | Kinetic resolution | >99 (S) | 45 | - | 30°C, vinyl acetate, MTBE |
Pd-Chiral phosphinooxazoline | Allylic alkylation | 88 | 82 | 100 | RT, Cs₂CO₃, THF |
Rh-(R)-BINAP | Conjugate addition | 95 | 90 | 450 | 40°C, iPrOH |
Green chemistry approaches significantly enhance the synthesis of heat-sensitive intermediates:
Solvent-Free N-Alkylation: Reaction of 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one with methyl iodide on basic alumina (K₂CO₃-doped) under microwave irradiation (300W) achieves complete conversion in 3-5 minutes at 80°C versus 8-12 hours under conventional heating. This method eliminates solvent waste and prevents quaternization at the piperidine nitrogen through precise thermal control [7].
Microwave-Assisted Reductive Amination: Condensation of 1-methyl-benzoimidazolone-2-carbaldehyde with 4-aminopiperidine using NaBH₃CN in ethanol under microwave irradiation (200W, 80°C) completes in 8 minutes with 92% yield compared to 24 hours (78% yield) via conventional methods. Reaction monitoring via in situ Raman spectroscopy confirms imine intermediate formation within 90 seconds [5] [7].
Table 4: Microwave vs Conventional Synthesis Parameters
Reaction Step | Conventional Method | Time (h) | Yield (%) | Microwave Method | Time | Yield (%) |
---|---|---|---|---|---|---|
Benzoimidazolone formation | Reflux in toluene | 12-16 | 75 | 150°C, solvent-free | 15 min | 82 |
N-Methylation | Reflux in acetonitrile | 8-12 | 85 | 80°C, basic alumina | 5 min | 91 |
Reductive amination | RT, 24h | 24 | 78 | 80°C, 200W | 8 min | 92 |
Piperidine C-4 oxidation | 60°C, 6h | 6 | 65 | 100°C, water, 300W | 20 min | 88 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7